S-(2-Benzoylamino-5-methylphenyl)thiobenzoate
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate
Brand Name:
Vulcanchem
CAS No.:
112308-06-2
VCID:
VC21270156
InChI:
InChI=1S/C21H17NO2S/c1-15-12-13-18(22-20(23)16-8-4-2-5-9-16)19(14-15)25-21(24)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)
SMILES:
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3
Molecular Formula:
C21H17NO2S
Molecular Weight:
347.4 g/mol
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate
CAS No.: 112308-06-2
Cat. No.: VC21270156
Molecular Formula: C21H17NO2S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112308-06-2 |
|---|---|
| Molecular Formula | C21H17NO2S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | S-(2-benzamido-5-methylphenyl) benzenecarbothioate |
| Standard InChI | InChI=1S/C21H17NO2S/c1-15-12-13-18(22-20(23)16-8-4-2-5-9-16)19(14-15)25-21(24)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23) |
| Standard InChI Key | SFJFUQHIPZGZIK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator